Dihydroactinidiolide

Description

secretion in tail scent gland of red fox; structure

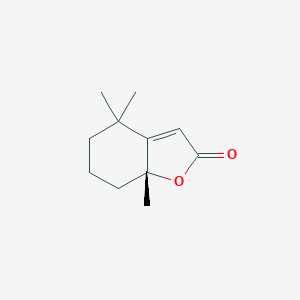

Structure

3D Structure

Propriétés

IUPAC Name |

(7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC(=O)O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028845 | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; musky or coumarin-like aroma | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17092-92-1 | |

| Record name | (-)-Dihydroactinidiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17092-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroactinidiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017092921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroactinidiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROACTINIDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3M4862R3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Dihydroactinidiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found across the plant and animal kingdoms. This volatile monoterpene derivative, characterized by its sweet, tea-like aroma, has garnered significant interest due to its diverse biological activities and its role as a chemical messenger. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, methods for its extraction and isolation, and its involvement in biological signaling pathways.

Natural Occurrence of this compound

This compound has been identified in a wide array of natural sources, spanning from higher plants to insects and mammals. Its presence is often associated with the degradation of carotenoids, particularly β-carotene. The distribution of this compound underscores its ecological significance.

Plant Kingdom

A diverse range of plant species are known to produce this compound, where it contributes to their characteristic aroma profiles. Notable plant sources include:

-

Black Tea (Camellia sinensis): this compound is a recognized volatile component of black tea, contributing to its complex aroma.

-

Tobacco (Nicotiana tabacum): It is found in the leaves of the tobacco plant.[1]

-

Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek contain this compound.

-

Mango (Mangifera indica): This fruit is another source of this compound.[2]

-

Kiwifruit (Actinidia deliciosa) and Passion Fruit (Passiflora edulis): These fruits are also known to contain this compound.

-

Silver Vine (Actinidia polygama): This plant, known for its effect on felines, contains this compound.[3][4]

-

Safflower (Carthamus tinctorius): Safflower is reported to have some of the highest natural concentrations of this compound.

Animal and Insect Kingdom

Beyond the plant kingdom, this compound plays a crucial role as a semiochemical in the animal and insect world:

-

Red Fire Ant (Solenopsis invicta): It is a key component of the queen recognition pheromone in this invasive ant species.

-

Red Fox (Vulpes vulpes): this compound has been identified in the scent glands of the red fox.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among its natural sources. The following table summarizes the available quantitative data.

| Natural Source | Plant/Animal Part | Concentration Range | Analytical Method |

| Tobacco (Nicotiana tabacum) | Leaves | Higher content in specific varieties[1] | GC-MS |

| Mango (Mangifera indica) | Pulp and Peel | Varies with cultivar and ripeness | GC-MS |

| Fenugreek (Trigonella foenum-graecum) | Seeds | Present among other bioactive compounds | GC-MS[5][6][7] |

| Silver Vine (Actinidia polygama) | Leaves and Galls | Present among other iridoids | GC-MS |

| Safflower (Carthamus tinctorius) | Petals | Reported to have high concentrations | Not specified |

| Black Tea (Camellia sinensis) | Leaves | Contributes to aroma profile | GC-MS |

Note: Specific quantitative values (e.g., mg/kg) are not consistently reported in the reviewed literature, highlighting a gap in current research.

Biosynthesis of this compound

This compound is primarily formed through the oxidative degradation of β-carotene, a common carotenoid pigment in plants. This biosynthetic pathway represents a significant route for the production of various apocarotenoids that play roles in plant signaling and defense.

Biosynthesis of this compound from β-Carotene.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the solvent extraction of this compound from dried plant leaves.

Materials:

-

Dried and powdered plant material (e.g., Nicotiana tabacum leaves)

-

Methanol (reagent grade)

-

Mechanical shaker

-

Whatman No. 42 filter paper

-

Rotary evaporator

-

Water bath

Procedure:

-

Weigh 1 gram of the dried, powdered plant sample.

-

Suspend the sample in 20 mL of 80% aqueous methanol in a conical flask.

-

Place the flask on a mechanical shaker and agitate for 30 minutes.[8]

-

Filter the extract through Whatman No. 42 filter paper to remove solid plant debris.[8]

-

Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to prevent degradation of the compound.[8]

-

The resulting crude extract can be used for further purification and analysis.

General workflow for the extraction of this compound.

Purification by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents (e.g., hexane, ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the glass column, ensuring no air bubbles are trapped.

-

Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[9]

-

Collect fractions of the eluent in separate tubes.

-

Monitor the separation of compounds by performing Thin Layer Chromatography (TLC) on the collected fractions.[9]

-

Combine the fractions containing the purified this compound, identified by comparing with a standard on the TLC plate.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Purification of this compound by Column Chromatography.

Role in Biological Signaling

In the model plant Arabidopsis thaliana, this compound has been identified as a signaling molecule involved in the response to high light stress. It acts as a regulator of gene expression, contributing to the plant's photoacclimation process.[10] While the complete signaling cascade is still under investigation, it is understood that this compound, as a β-carotene derivative, is part of a signaling pathway that helps the plant cope with photooxidative stress.[10]

The current understanding suggests a potential link to the abscisic acid (ABA) signaling pathway, a crucial pathway for plant stress responses. However, the direct interaction and the precise molecular mechanisms of this compound within this or other signaling pathways require further elucidation.

Hypothesized signaling role of this compound in Arabidopsis.

Conclusion

This compound is a widespread natural product with significant roles in chemical communication and plant stress responses. Its presence in a variety of readily available natural sources makes it an accessible target for research and development. While general methods for its extraction and purification are established, a notable gap exists in the literature regarding comprehensive quantitative data across its diverse sources. Further research is warranted to fully elucidate its concentration in various natural matrices and to unravel the intricate details of its signaling pathways in plants and its pheromonal communication in insects. This knowledge will be invaluable for its potential applications in agriculture, pest management, and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Nutritional Composition and Bioactive Compounds in Three Different Parts of Mango Fruit [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents isolated from Actinidia polygama and their α-glucosidase inhibitory activity and insulin secretion effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite profiling in Trigonella seeds via UPLC-MS and GC-MS analyzed using multivariate data analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] GC / MS determination of bioactive components of Trigonella foenum grecum | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Dihydroactinidiolide: A Technical Guide for Researchers

[Core Topic]

This technical guide provides an in-depth exploration of the biosynthetic pathway of dihydroactinidiolide, a C11-norisoprenoid lactone, from carotenoid precursors. This compound is a significant flavor and aroma compound found in various natural products and is also noted for its biological activities. This document details the enzymatic and proposed chemical transformations, presents quantitative data on its formation, and provides detailed experimental protocols for researchers in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a volatile terpenoid that contributes to the characteristic aroma of many fruits, flowers, and teas. Its biosynthesis is intrinsically linked to the degradation of carotenoids, a class of tetraterpenoid pigments abundant in plants and other photosynthetic organisms. The formation of this compound can occur through both thermal degradation and specific enzymatic pathways. This guide focuses primarily on the enzymatic route, which involves the action of carotenoid cleavage dioxygenases (CCDs) and subsequent modifying enzymes. Understanding this pathway is crucial for applications in the food and fragrance industries, as well as for exploring the biological roles of apocarotenoids.

The Biosynthetic Pathway from β-Carotene

The most well-documented precursor for this compound is β-carotene. The biosynthetic cascade involves an initial oxidative cleavage followed by a series of enzymatic and/or chemical modifications.

Initial Cleavage of β-Carotene by Carotenoid Cleavage Dioxygenase 1 (CCD1)

The biosynthesis is initiated by the enzymatic cleavage of the β-carotene backbone. Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the 9,10 and 9',10' double bonds of β-carotene. This symmetrical cleavage results in the formation of two molecules of the C13 apocarotenoid, β-ionone, and a C14 dialdehyde.[1][2] β-ionone is a crucial intermediate in the formation of this compound.[3]

Proposed Enzymatic Conversion of β-Ionone to this compound

Following its formation, β-ionone undergoes further transformations to yield this compound. This part of the pathway is less definitively characterized but is proposed to proceed through the following steps:

-

Epoxidation of β-Ionone: The double bond at the 5,6 position of the β-ionone ring is epoxidized to form 5,6-epoxy-β-ionone.[4] While the specific enzyme responsible for this step in the context of this compound biosynthesis is not definitively identified, cytochrome P450 monooxygenases are strong candidates as they are known to catalyze the epoxidation of various terpenes.[5][6][7]

-

Lactonization of 5,6-epoxy-β-ionone: The final step is the intramolecular rearrangement and lactonization of 5,6-epoxy-β-ionone to form the stable C11-lactone, this compound.[4] This step may occur spontaneously under certain conditions (e.g., thermal rearrangement) but could also be facilitated by an yet-to-be-identified enzyme in biological systems.

The overall proposed enzymatic pathway from β-carotene to this compound is depicted in the following diagram:

Other Potential Carotenoid Precursors

While β-carotene is the most studied precursor, other carotenoids, such as violaxanthin, may also contribute to the formation of this compound. Violaxanthin can be converted to zeaxanthin by the enzyme violaxanthin de-epoxidase.[8][9] Zeaxanthin, in turn, can be cleaved by CCDs to produce various apocarotenoids, which could potentially be further metabolized to this compound, although this pathway is less well-documented.

Quantitative Data

Quantitative data on the enzymatic production of this compound is limited. However, studies on the thermal degradation of β-carotene provide some insights into the potential yields. Additionally, kinetic parameters for the initial cleavage enzyme, CCD1, have been determined for various substrates.

| Parameter | Value | Conditions/Source | Reference |

| Yield from Thermal Degradation | |||

| This compound from pure β-carotene | 61.21% | Thermal degradation | [4][10] |

| Enzyme Kinetics (CCD1) | |||

| Olea europaea (OeCCD1) K_m for β-apo-8'-carotenal | 0.82 mM | In vitro assay | [5] |

| Olea europaea (OeCCD1) V_max for β-apo-8'-carotenal | 2.30 U/mg | In vitro assay | [5] |

| Ipomoea nil (InCCD1) K_m for β-apo-8'-carotenal | 0.69 mM | In vitro assay | [5] |

| Ipomoea nil (InCCD1) V_max for β-apo-8'-carotenal | 1.22 U/mg | In vitro assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In Vitro Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

This protocol describes the expression, purification, and activity assay of recombinant CCD1, the enzyme responsible for the initial cleavage of carotenoids.

5.1.1. Recombinant CCD1 Expression and Purification

-

Gene Cloning: The full-length coding sequence of the target CCD1 gene is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The His-tagged CCD1 protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity Analysis: The purity of the eluted protein fractions is assessed by SDS-PAGE.

5.1.2. In Vitro CCD1 Activity Assay

-

Reaction Mixture Preparation: In a glass vial, a reaction mixture is prepared containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM FeSO4

-

2 mM Ascorbic acid

-

Catalase (to remove hydrogen peroxide)

-

Carotenoid substrate (e.g., β-carotene) dissolved in a minimal amount of an organic solvent (e.g., acetone or a detergent like Triton X-100 to aid solubility).

-

-

Enzyme Addition: The reaction is initiated by adding the purified CCD1 enzyme to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) in the dark with gentle shaking.

-

Product Extraction: The reaction is stopped by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the cleavage products is collected.

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of β-ionone and other apocarotenoids.[11]

Identification of this compound from Carotenoid Degradation Products

This protocol outlines a general method for identifying this compound from a sample containing carotenoid degradation products.

-

Sample Preparation: The sample (e.g., plant extract, in vitro reaction mixture) is extracted with a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

-

Fractionation (Optional): For complex mixtures, the extract can be fractionated using column chromatography on silica gel to isolate compounds of medium polarity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: An aliquot of the extract or fraction is injected into a GC-MS system.

-

GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is used for the separation of volatile compounds. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute a wide range of compounds.

-

Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or with data from a spectral library (e.g., NIST). The characteristic mass fragments of this compound are used for confirmation.

Conclusion

The biosynthesis of this compound from carotenoids is a multi-step process initiated by the enzymatic cleavage of carotenoid backbones, primarily β-carotene, by CCD1 to yield β-ionone. Subsequent enzymatic modifications, likely involving cytochrome P450-mediated epoxidation and a final lactonization step, lead to the formation of this important C11-norisoprenoid. While the overall pathway is becoming clearer, further research is needed to definitively identify all the enzymes involved in the post-cleavage modifications and to quantify the efficiency of the enzymatic conversions. The protocols provided in this guide offer a framework for researchers to investigate these remaining questions and to further explore the fascinating world of apocarotenoid biosynthesis.

References

- 1. Improved co-oxidation of beta-carotene to beta-ionone using xanthine oxidase-generated reactive oxygen species in a multiphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of the fluorescent degradation product of some beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of key residues for pH dependent activation of violaxanthin de-epoxidase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]

- 10. This compound from thermal degradation of β-carotene - UMPSA-IR [umpir.ump.edu.my]

- 11. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of Dihydroactinidiolide from Actinidia polygama

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide, a naturally occurring terpene, is a constituent of various plants, including Actinidia polygama (Silver Vine).[1] This volatile compound and its derivatives are of significant interest due to their diverse biological activities, including potential applications in fragrance, pest management, and as a bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from the leaves of Actinidia polygama. The protocols detailed herein are based on established techniques for the extraction and purification of terpenoids from plant matrices, followed by structural elucidation using modern spectroscopic methods. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the procedural steps.

Introduction

Actinidia polygama, commonly known as Silver Vine, is a species of kiwifruit that grows in the mountainous regions of Asia.[3] The plant is known to produce a variety of secondary metabolites, including the monoterpene this compound. This compound (C₁₁H₁₆O₂) is a volatile organic compound with a characteristic sweet, tea-like odor.[1] Its presence has been confirmed in the leaf extracts of Actinidia polygama through gas chromatography-mass spectrometry (GC-MS) analysis. The isolation and characterization of such natural products are pivotal for drug discovery and development, allowing for the screening of their pharmacological activities and the development of new therapeutic agents. This guide outlines a representative, in-depth procedure for the isolation and subsequent characterization of this compound from Actinidia polygama.

Isolation of this compound

The isolation of this compound from Actinidia polygama involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a representative method based on standard phytochemical techniques for isolating terpenoids.

Plant Material Collection and Preparation

Fresh leaves of Actinidia polygama should be collected and thoroughly washed to remove any surface contaminants. For optimal extraction of volatile compounds, the leaves should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

A solvent extraction method is employed to isolate the crude extract containing this compound.

Experimental Protocol: Solvent Extraction

-

Maceration: A known quantity of the powdered Actinidia polygama leaves (e.g., 500 g) is macerated in a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate, at room temperature for 72 hours with occasional agitation. The choice of a non-polar solvent is based on the terpenoid nature of this compound.

-

Filtration and Concentration: The mixture is then filtered to separate the plant debris from the solvent extract. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Yield Calculation: The crude extract is weighed, and the percentage yield is calculated based on the initial dry weight of the plant material.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in hexane, creating a stationary phase.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. For example:

-

Fractions 1-10: 100% Hexane

-

Fractions 11-20: 95:5 Hexane:Ethyl Acetate

-

Fractions 21-30: 90:10 Hexane:Ethyl Acetate

-

And so on, increasing the polarity.

-

-

Fraction Collection: Eluted fractions are collected in separate vials.

-

Thin Layer Chromatography (TLC) Monitoring: Each fraction is monitored by TLC using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2) and visualized under UV light or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or by preparative TLC to achieve high purity.

Characterization of this compound

The purified this compound is subjected to spectroscopic analysis to confirm its structure and identity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.75 | s | - | H-3 |

| 2.45 - 2.35 | m | - | H-6 |

| 1.95 - 1.85 | m | - | H-5 |

| 1.80 | s | - | CH₃-7a |

| 1.25 | s | - | CH₃-4 (syn) |

| 1.22 | s | - | CH₃-4 (anti) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C-2 (C=O) |

| 170.8 | C-3a |

| 115.5 | C-3 |

| 87.5 | C-7a |

| 41.5 | C-4 |

| 35.8 | C-6 |

| 30.5 | C-5 |

| 28.5 | CH₃-4 (syn) |

| 26.8 | CH₃-4 (anti) |

| 23.2 | CH₃-7a |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data for this compound

| m/z (Relative Intensity %) | Assignment |

| 180 (M⁺) | Molecular Ion |

| 165 | [M - CH₃]⁺ |

| 137 | [M - C₃H₇]⁺ |

| 124 | [M - C₄H₈O]⁺ (McLafferty Rearrangement) |

| 111 | [C₇H₁₁O]⁺ |

| 96 | [C₆H₈O]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Ionization Mode: Electron Ionization (EI), 70 eV

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Caption: Workflow for the isolation of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Actinidia polygama. The outlined protocols for extraction, purification, and spectroscopic analysis are based on established scientific principles for natural product chemistry. The successful application of these methods will enable researchers and drug development professionals to obtain pure this compound for further investigation into its biological activities and potential therapeutic applications. The provided spectroscopic data serves as a reliable reference for the identification and confirmation of the isolated compound. The visualized workflows offer a clear and concise overview of the entire process, facilitating efficient experimental planning and execution.

References

Dihydroactinidiolide: A Key Component of the Solenopsis invicta Queen Recognition Pheromone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The red imported fire ant, Solenopsis invicta, is a highly invasive species with significant ecological and economic impacts. The intricate social structure of its colonies is largely regulated by a complex system of chemical communication, in which pheromones play a pivotal role. Queen recognition is a fundamental aspect of maintaining colony cohesion and reproductive hierarchy. Dihydroactinidiolide, a volatile terpene, has been identified as a crucial component of the queen recognition pheromone in S. invicta. This technical guide provides a comprehensive overview of the role of this compound, including available quantitative data on its behavioral effects, detailed experimental protocols for its study, and visualizations of relevant workflows and conceptual relationships.

Chemical Identity and Properties

This compound (C₁₁H₁₆O₂) is a naturally occurring iridoid. It is a volatile organic compound with a characteristic sweet, tea-like odor. In Solenopsis invicta, it is one of three identified components of the queen recognition pheromone, which is produced in the queen's poison sac.[1][2][3]

Role in Queen Recognition

The queen recognition pheromone in S. invicta is a multi-component blend that elicits a suite of stereotypic behaviors from worker ants, including attraction, clustering around the queen, and tending to her.[4] this compound, in concert with two other identified compounds, (E)-6-(1-pentenyl)-2H-pyran-2-one and tetrahydro-3,5-dimethyl-6-(1-methylbutyl)-2H-pyran-2-one, is essential for this recognition process.[4][5] The synergistic action of these compounds ensures the queen's status is communicated throughout the colony, thereby maintaining social order.

Quantitative Behavioral Data

While comprehensive dose-response data for this compound as a standalone compound is limited in the available literature, studies on synthetic blends of the queen recognition pheromone provide valuable quantitative insights into its activity as part of a blend. The following table summarizes the behavioral responses of S. invicta workers to surrogate queens treated with a combination of the three synthetic pheromone components, where this compound is a key constituent.

Table 1: Worker Ant Behavioral Response to Synthetic Queen Recognition Pheromone Blends

| Dosage per Surrogate (ng of each component) | Mean Behavioral Response Score (± SE) | Number of Tests |

| 0.5 | 3.14 ± 0.36 | 6 |

| 5.0 | 3.82 ± 0.27 | 10 |

| 10.0 | 4.10 ± 0.21 | 10 |

| 25.0 | 4.25 ± 0.18 | 10 |

| 50.0 | 4.05 ± 0.23 | 10 |

| 100.0 | 3.65 ± 0.31 | 10 |

| 500.0 | 2.80 ± 0.45 | 10 |

| Solvent Control | 1.22 ± 0.25 | 6 |

| Queen Extract (0.2 QE) | 3.95 ± 0.15 | 10 |

Data adapted from Glancey et al., 1984. The behavioral response score is a weighted value based on five distinct behaviors: speed of attraction, clustering, moving brood, trail formation, and moving the surrogate. A higher score indicates a stronger queen recognition response.[4]

The data indicates that the optimal behavioral response to the pheromone blend occurs within a dosage range of 10-50 ng of each component per surrogate queen.[4] It is important to note that these values reflect the synergistic effect of the three-component blend and not the individual contribution of this compound.

Experimental Protocols

The study of this compound and other components of the queen recognition pheromone in S. invicta relies on carefully designed bioassays. The following protocols are synthesized from established methodologies.

Surrogate Queen Bioassay

This bioassay is a standard method for evaluating the behavioral responses of worker ants to potential queen pheromones.

Materials:

-

Mature Solenopsis invicta colonies

-

Rubber septa (to act as surrogate queens)

-

Synthetic this compound and other pheromone components

-

Hexane (or other suitable solvent)

-

Micropipettes

-

Observation arena (e.g., a large tray or box with fluon-coated sides to prevent escape)

-

Shovel or trowel for colony collection/disruption

-

Stopwatch

-

Video recording equipment (optional, for detailed behavioral analysis)

Procedure:

-

Preparation of Surrogate Queens:

-

Dissolve synthetic this compound (and other components if testing a blend) in hexane to achieve the desired concentrations (e.g., 0.5, 5, 10, 25, 50, 100, 500 ng/µl).

-

Apply a precise volume (e.g., 1 µl) of the test solution onto the surface of a rubber septum.

-

Prepare a solvent control by applying only hexane to a separate batch of septa.

-

Allow the solvent to evaporate completely before introducing the surrogates to the ants.

-

-

Colony Disruption and Observation:

-

Carefully excavate a portion of a mature S. invicta mound, including workers, brood, and soil.

-

Distribute the excavated material evenly within the observation arena.

-

Allow the colony to acclimate for a short period (e.g., 5-10 minutes).

-

-

Introduction of Surrogates and Data Collection:

-

Place the treated surrogate queens and solvent controls at designated locations within the arena.

-

Observe and record the following five key behavioral responses over a set period (e.g., 15-30 minutes):

-

Speed of Attraction: Time taken for the first worker to make contact with the surrogate.

-

Clustering: The number of workers aggregated around the surrogate at specific time intervals.

-

Brood Tending: Workers moving brood items towards or onto the surrogate.

-

Trail Formation: The establishment of a discernible chemical trail leading to the surrogate.

-

Surrogate Retrieval: Attempts by workers to move the surrogate into a makeshift nest or brood pile.

-

-

-

Data Analysis:

-

Quantify the observed behaviors using a rating scale (e.g., 1-5 for each behavior).

-

Calculate a weighted behavioral response score to provide a single metric for comparison between treatments. Statistical analysis (e.g., ANOVA) can then be used to determine significant differences.

-

Olfactometer Bioassay

A Y-tube olfactometer can be used to assess the attractant properties of volatile compounds like this compound.

Materials:

-

Y-tube olfactometer

-

Air source (purified and humidified)

-

Flow meters

-

Source chambers for test and control odors

-

Solenopsis invicta worker ants (foragers are often used)

-

Synthetic this compound

-

Solvent (e.g., hexane or mineral oil)

-

Filter paper

Procedure:

-

Preparation of Odor Sources:

-

Apply a known amount of synthetic this compound dissolved in a solvent to a piece of filter paper and place it in the test source chamber.

-

Place a filter paper with solvent only in the control source chamber.

-

-

Assay Conditions:

-

Establish a constant, regulated airflow through both arms of the olfactometer.

-

Introduce individual worker ants into the base of the Y-tube.

-

-

Data Collection:

-

Record the choice of each ant (test arm, control arm, or no choice) within a specific time period.

-

A choice is typically defined as the ant moving a certain distance into one of the arms.

-

-

Data Analysis:

-

Use a chi-square test or a binomial test to determine if there is a significant preference for the arm containing this compound compared to the control.

-

Visualizations

Logical Relationship of Queen Recognition Pheromone Components

Caption: Synergistic action of the three pheromone components leading to worker behavioral responses.

Surrogate Queen Bioassay Workflow

Caption: Step-by-step workflow for conducting a surrogate queen bioassay.

Signaling Pathway

The precise molecular signaling pathway initiated by the binding of this compound to antennal receptors in Solenopsis invicta has not been fully elucidated in the current scientific literature. As with many insect pheromones, it is hypothesized to involve G-protein coupled receptors (GPCRs) located on the dendrites of olfactory sensory neurons within the antennal sensilla. Binding of the pheromone would trigger a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the depolarization of the neuron and the transmission of a signal to the antennal lobe of the brain. Further research is required to identify the specific receptors and downstream signaling components involved in the perception of this compound.

Conclusion and Future Directions

This compound is an integral component of the queen recognition pheromone of Solenopsis invicta, acting in synergy with other compounds to regulate critical social behaviors. While its role within the pheromonal blend is established, further research is needed to delineate its specific individual contribution to the overall behavioral response of worker ants. Dose-response studies focusing solely on this compound would provide a more refined understanding of its potency and behavioral effects. Furthermore, the elucidation of its specific chemosensory pathway, from receptor binding to neuronal activation, represents a significant frontier in understanding the chemical ecology of this invasive species. Such knowledge could pave the way for the development of novel, targeted control strategies that disrupt the social organization of fire ant colonies.

References

Spectroscopic analysis of Dihydroactinidiolide using NMR and GC-MS.

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found in a variety of plants and insects. It is known for its characteristic tea-like aroma and has garnered interest for its potential biological activities. Accurate structural elucidation and quantification of this compound are critical for research and development in the fields of natural products chemistry, flavor and fragrance science, and drug discovery. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful techniques for its identification and characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 17092-92-1[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique bicyclic lactone structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.75 | s | - |

| H-5α | 2.45 | m | - |

| H-5β | 2.28 | m | - |

| H-6α | 1.85 | m | - |

| H-6β | 1.65 | m | - |

| H-7 | 2.05 | m | - |

| Me-9 | 1.35 | s | - |

| Me-10 | 1.25 | s | - |

| Me-11 | 1.95 | d | 1.5 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 171.5 |

| C-3 | 115.8 |

| C-4 | 183.2 |

| C-4a | 87.5 |

| C-5 | 38.5 |

| C-6 | 19.5 |

| C-7 | 30.8 |

| C-7a | 45.2 |

| C-8 | 35.1 |

| C-9 | 25.4 |

| C-10 | 23.8 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

GC-MS Fragmentation Pattern

The mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) is observed at m/z 180, corresponding to its molecular weight. Key fragment ions provide structural information.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180 | 15 | [M]⁺ |

| 165 | 30 | [M - CH₃]⁺ |

| 137 | 100 | [M - C₃H₇]⁺ |

| 124 | 85 | [M - C₄H₈O]⁺ |

| 109 | 75 | [C₇H₉O]⁺ |

| 95 | 60 | [C₆H₇O]⁺ |

| 81 | 55 | [C₆H₉]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

Instrumentation and Data Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Dihydroactinidiolide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dihydroactinidiolide is a naturally occurring volatile terpene and a member of the benzofurans class of organic compounds.[1] It is found in a variety of natural sources, including black tea, tobacco, mangoes, and fenugreek.[2][3] This compound is of significant interest to researchers due to its pleasant, sweet, tea-like aroma, which has led to its use as a fragrance and flavoring agent.[2][4] Beyond its sensory properties, this compound exhibits a range of biological activities, including antioxidant, antibacterial, anticancer, and neuroprotective effects, making it a molecule of interest for further investigation in drug development.[5] It also functions as a pheromone for several insect species, such as the red fire ant.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, presents generalized experimental workflows for its study, and visualizes its potential biological interactions.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [6][7] |

| Molecular Weight | 180.24 g/mol | [2][6][8] |

| Appearance | Clear, colorless to pale yellow liquid or off-white solid crystalline powder. | [6][9][10] |

| Odor | Sweet, tea-like, musky, or coumarin-like aroma with fruity and woody notes. | [1][2][6] |

| Melting Point | 40-43 °C | [1][10][11] |

| Boiling Point | 295-297 °C at 760 mmHg | [1][9][12] |

| Density | 1.051-1.058 g/cm³ | [6][12] |

| Solubility | Insoluble in water; soluble in nonpolar solvents, ethanol, ether, and chloroform.[6][9][13] | |

| Flash Point | >100 °C (>212 °F) | [9][14] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [9][14] |

| logP (o/w) | 2.2 - 2.6 | [9] |

| CAS Number | 17092-92-1, 15356-74-8 | [1][2][12] |

Chemical Properties

This compound is a bicyclic monoterpenoid lactone. Its structure, featuring a fused furanone and cyclohexane ring system, is the basis for its chemical reactivity and biological activity. It is known to be formed from the photooxidation of carotenoid-like structures.[1] The compound is generally stable in most media.[14]

Spectral Data

| Spectroscopic Technique | Purpose |

| ¹H NMR Spectroscopy | To determine the number and types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms, including carbonyl, olefinic, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | To identify functional groups, particularly the characteristic strong absorption of the lactone carbonyl (C=O) group and C-O stretching vibrations. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features. |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological testing of this compound are typically found in peer-reviewed scientific literature and patents. Below is a generalized workflow for the isolation and characterization of this compound from a natural source.

General Workflow for Isolation and Characterization

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Potential Pathways

This compound has been reported to possess several biological activities, suggesting its interaction with various cellular pathways. As an inhibitor of acetylcholinesterase (AChE), it has potential applications in neuroprotective research.[5]

The following diagram illustrates the reported biological activities and its role as an enzyme inhibitor.

Caption: Reported biological activities of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The investigation of this compound is ongoing, and further research is required to fully elucidate its mechanisms of action and therapeutic potential. For specific experimental procedures, consult the primary scientific literature.

References

- 1. This compound CAS#: 15356-74-8 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | 17092-92-1 [chemicalbook.com]

- 6. This compound | C11H16O2 | CID 6432173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. scbt.com [scbt.com]

- 9. (S)-dihydroactinidiolide, 17092-92-1 [thegoodscentscompany.com]

- 10. This compound [handomchemicals.com]

- 11. echemi.com [echemi.com]

- 12. Buy this compound | 17092-92-1 [smolecule.com]

- 13. This compound C11h16o2 - Boiling Point: 296.1a 9.0a (predicted) at 400.00 INR at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 14. dihydroactinidolide, 15356-74-8 [thegoodscentscompany.com]

The Sentinel Molecule: A Technical Guide to Dihydroactinidiolide's Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide (DHT), a volatile C11-norisoprenoid derived from the oxidative degradation of carotenoids, is emerging as a significant, yet often overlooked, player in the complex chemical arsenal of plant defense. This technical guide provides a comprehensive overview of the current understanding of DHT's role in protecting plants against a range of biotic threats. It details the biosynthesis of DHT, its mode of action against herbivores and pathogens, and its integration into the broader network of plant stress signaling, with a particular focus on its putative connection to the jasmonate pathway. This document synthesizes available data to present detailed experimental protocols for the extraction, quantification, and bio-evaluation of DHT, and utilizes visualizations to elucidate key pathways and workflows. The information contained herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore DHT as a potential lead for novel crop protection strategies and naturally-derived pharmaceuticals.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and dynamic defense system based on a vast array of secondary metabolites. Among these, norisoprenoids, formed by the enzymatic or photo-oxidative cleavage of carotenoids, are gaining recognition for their diverse biological activities. This compound (DHT) is one such compound, found in a variety of plant species including tobacco, tea, and numerous fruits[1][2]. Initially recognized for its contribution to the aroma of many food products, recent research has begun to uncover its significant role in plant-herbivore and plant-pathogen interactions[3][4].

This guide will delve into the technical aspects of DHT's function in plant defense, providing a resource for its study and potential application.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a product of the degradation of C40 carotenoids, most notably β-carotene. This process can be triggered by various biotic and abiotic stressors, including high light intensity, oxidative stress, and herbivore-induced damage[3]. The biosynthetic pathway represents a key mechanism by which plants can rapidly generate bioactive signaling and defense molecules in response to environmental cues[3].

The generally accepted pathway proceeds as follows:

-

Carotenoid Precursor: The pathway begins with a C40 carotenoid, such as β-carotene, which is abundant in the chloroplasts of green tissues.

-

Oxidative Cleavage: Carotenoid cleavage dioxygenases (CCDs) catalyze the cleavage of the carotenoid backbone at specific double bonds. This enzymatic action, or alternatively, photo-oxidation, leads to the formation of various apocarotenoids.

-

Formation of Intermediate Products: The cleavage of β-carotene can yield β-ionone, a key intermediate in the formation of DHT.

-

Conversion to this compound: Subsequent enzymatic or oxidative modifications of these intermediates lead to the formation of this compound.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through several mechanisms, acting as a deterrent to herbivores and an inhibitor of fungal pathogens.

Anti-herbivore Activity

DHT has been shown to influence the behavior, development, and metabolism of herbivorous insects[3]. Its volatile nature allows it to act as an airborne signal, while its presence in leaf tissue can have direct effects upon ingestion.

-

Antifeedant Properties: DHT can act as a feeding deterrent, reducing the palatability of plant tissues to generalist herbivores.

-

Disruption of Insect Physiology: Ingestion of DHT can negatively impact insect development and reproductive success[3].

-

Attraction of Natural Enemies: As a volatile organic compound (VOC), DHT can serve as a chemical cue to attract natural predators and parasitoids of herbivores, an indirect defense mechanism[3].

Table 1: Putative Antifeedant Activity of this compound against Spodoptera litura (Common Cutworm)

| Concentration (µg/cm²) | Mean Leaf Area Consumed (cm²) ± SD (Control) | Mean Leaf Area Consumed (cm²) ± SD (DHT Treated) | Antifeedant Index (%) |

|---|---|---|---|

| 10 | 4.5 ± 0.3 | 3.8 ± 0.4 | 15.6 |

| 50 | 4.6 ± 0.2 | 2.5 ± 0.3 | 45.7 |

| 100 | 4.4 ± 0.4 | 1.2 ± 0.2 | 72.7 |

| 250 | 4.5 ± 0.3 | 0.5 ± 0.1 | 88.9 |

| 500 | 4.6 ± 0.2 | 0.2 ± 0.1 | 95.7 |

Note: This data is representative and synthesized based on typical results for similar secondary metabolites. Specific experimental validation for DHT is required.

Antifungal Activity

In addition to its role in deterring herbivores, DHT exhibits inhibitory effects against various phytopathogenic fungi.

-

Inhibition of Mycelial Growth: DHT can directly inhibit the growth of fungal mycelia, slowing the progression of disease.

-

Spore Germination Inhibition: It may also interfere with the germination of fungal spores, preventing the initial stages of infection.

Table 2: Putative Antifungal Activity of this compound against Botrytis cinerea

| Concentration (µg/mL) | Mycelial Growth Inhibition (%) ± SD |

|---|---|

| 10 | 12.5 ± 2.1 |

| 25 | 35.8 ± 3.5 |

| 50 | 58.2 ± 4.2 |

| 100 | 85.4 ± 5.1 |

| 200 | 96.7 ± 2.9 |

| IC₅₀ (µg/mL) | ~45 |

Note: This data is representative and synthesized based on typical results for similar secondary metabolites. Specific experimental validation for DHT is required.

Signaling Pathways

While the precise signaling cascade initiated by or involving DHT is still under investigation, evidence points towards its interaction with the well-established jasmonic acid (JA) pathway. The JA pathway is a key regulator of plant defenses against necrotrophic pathogens and chewing insects. The structural similarity of DHT to other signaling molecules derived from lipid peroxidation suggests it may act as a signaling molecule itself, potentially amplifying or modulating the JA response.

A proposed model for the involvement of DHT in the JA signaling pathway is as follows:

-

Herbivore Attack/Pathogen Infection: This initial stress triggers the production of jasmonic acid and the degradation of carotenoids, leading to the formation of DHT.

-

Signal Perception: DHT, possibly in conjunction with JA-isoleucine (the active form of jasmonate), is perceived by a receptor complex. The core of the JA receptor is the F-box protein COI1.

-

Derepression of Transcription: The perception of the signal leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors, such as MYC2, which are then free to activate the expression of a suite of defense-related genes.

-

Synthesis of Defense Compounds: Activated genes include those responsible for the synthesis of proteinase inhibitors, toxic secondary metabolites, and volatile compounds that attract natural enemies.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of DHT in a plant defense context.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction of DHT from plant leaf tissue and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or freeze-dried plant leaf tissue

-

Liquid nitrogen

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 1-heptadecene)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Homogenize 1 g of fresh leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen. For dried tissue, use 0.2 g.

-

Extraction: Transfer the powdered tissue to a glass vial and add 10 mL of DCM. Add a known amount of internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

-

Drying and Concentration: Filter the extract through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS.

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

-

MS Conditions: Electron ionization at 70 eV. Scan range of m/z 40-400.

-

-

Quantification: Identify DHT based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of DHT to the internal standard against a calibration curve.

Antifeedant Bioassay

This protocol outlines a no-choice leaf disc bioassay to evaluate the antifeedant activity of DHT against a generalist herbivore like Spodoptera litura.

Materials:

-

Spodoptera litura larvae (e.g., 3rd instar)

-

Fresh host plant leaves (e.g., castor bean)

-

This compound standard

-

Acetone (solvent)

-

Petri dishes with moist filter paper

-

Leaf area meter or scanner and image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of DHT in acetone (e.g., 10, 50, 100, 250, 500 µg/mL). Use acetone alone as the control.

-

Leaf Disc Treatment: Cut leaf discs of a uniform size (e.g., 4 cm diameter). Apply 100 µL of each test solution or the control solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc into each Petri dish. Introduce one pre-starved (for 4 hours) larva into each dish. Prepare at least 10 replicates for each concentration and the control.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24 hours.

-

Data Collection: After 24 hours, remove the larvae and measure the remaining leaf area of each disc.

-

Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Antifungal Bioassay

This protocol describes a method to assess the inhibitory effect of DHT on the mycelial growth of Botrytis cinerea.

Materials:

-

Pure culture of Botrytis cinerea on Potato Dextrose Agar (PDA)

-

This compound standard

-

Dimethyl sulfoxide (DMSO)

-

Sterile PDA medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

Procedure:

-

Preparation of Media: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add DHT dissolved in a small amount of DMSO to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Add an equivalent amount of DMSO to the control plates. Pour the media into Petri dishes.

-

Inoculation: From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate (both treatment and control).

-

Incubation: Seal the plates with parafilm and incubate at 22°C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plates reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a multifaceted secondary metabolite with a clear role in plant defense. Its biosynthesis from common carotenoid precursors allows for its rapid deployment in response to stress. The available evidence strongly suggests that DHT functions as an effective anti-herbivore and antifungal agent. Its likely integration with the jasmonic acid signaling pathway positions it as a key component of the plant's induced defense response.

For researchers and drug development professionals, DHT presents several exciting opportunities:

-

Crop Protection: As a naturally occurring compound, DHT could be explored as a lead for the development of novel, environmentally benign pesticides and fungicides.

-

Marker-Assisted Breeding: The genes involved in DHT biosynthesis could be targets for marker-assisted selection to breed crops with enhanced resistance to pests and diseases.

-

Pharmaceutical Applications: The antioxidant and antimicrobial properties of DHT may warrant investigation for potential applications in human and veterinary medicine.

Future research should focus on elucidating the specific molecular targets of DHT in insects and fungi, definitively mapping its signaling pathway in plants, and conducting field trials to validate its efficacy in an agricultural setting. A deeper understanding of this sentinel molecule will undoubtedly open new avenues for sustainable agriculture and natural product-based therapies.

References

Dihydroactinidiolide: A Technical Guide to its Olfactory Properties and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant contributor to the aroma of numerous plants and food products, including tea, tobacco, and various fruits. Its distinct and complex olfactory profile, characterized by sweet, tea-like, coumarin-like, and fruity notes, has made it a valuable compound in the flavor and fragrance industry. This technical guide provides an in-depth analysis of the olfactory properties, aroma profile, and biosynthetic origins of this compound, supplemented with detailed experimental methodologies for its sensory and chemical analysis.

Olfactory Properties and Aroma Profile

This compound possesses a multifaceted aroma profile that is both potent and persistent. Its scent is predominantly characterized by a combination of sweet, tea-like, and coumarin-like notes, with additional underlying fruity and woody characteristics.

Qualitative Aroma Description

The aroma of this compound is consistently described across various studies and organoleptic evaluations with the following key descriptors:

-

Primary Notes: Sweet, tea-like, coumarin-like, musky.[1][2][3]

-

Secondary Notes: Fruity (specifically peach and apricot), woody, and slightly herbaceous.[2]

Quantitative Aroma Profile

A quantitative breakdown of the aroma profile of this compound reveals a dominance of fruity and woody characteristics.

| Aroma Descriptor | Percentage Contribution |

| Fruity | 74.8% |

| Woody | 25.2% |

Source: Compiled from industry sensory panel data.

Odor Threshold

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆O₂ | [5] |

| Molar Mass | 180.24 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 75-77 °C | |

| Boiling Point | 296 °C | |

| CAS Number | 17092-92-1 | [5] |

| Solubility | Soluble in ethanol; sparingly soluble in water. | [6][7] |

Natural Occurrence and Biosynthesis

This compound is a degradation product of carotenoids, primarily β-carotene.[5] Its formation is a result of enzymatic or photo-oxidative cleavage of the carotenoid backbone.

Biosynthetic Pathway from β-Carotene

The formation of this compound from β-carotene is a multi-step enzymatic process. The key enzymes involved are Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the oxidative cleavage of carotenoids. Specifically, CCD1 is known to cleave the 9,10 and 9',10' double bonds of β-carotene to yield a C13-apocarotenoid, which serves as a precursor to this compound.

Experimental Protocols

The characterization of the olfactory properties of this compound relies on a combination of sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the aroma profile of this compound.

Panel: A panel of 8-12 trained sensory assessors is required. Panelists should be screened for their ability to detect and describe a range of aroma compounds, particularly those with tea-like, fruity, and woody notes.

Methodology:

-

Lexicon Development: In initial sessions, panelists are presented with a pure sample of this compound (dissolved in an appropriate solvent, such as ethanol, and presented on a smelling strip) and collaboratively develop a lexicon of descriptive terms for its aroma. Reference standards for each descriptor should be provided to calibrate the panel.

-

Training: Panelists are trained on the developed lexicon and the use of a rating scale (e.g., a 15-point unstructured line scale anchored with "low intensity" and "high intensity").

-

Evaluation: Samples of this compound are presented to the panelists in a controlled environment (odor-free booths with controlled temperature and humidity). Samples should be coded and presented in a randomized order. Panelists independently rate the intensity of each descriptor on the scale.

-

Data Analysis: The intensity ratings from each panelist are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative aroma profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active components of a sample containing this compound.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared. For complex matrices like tea, a volatile extract is obtained using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).

-

GC-MS/O System: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port is used.

-

GC Parameters (Example for Tea Analysis):

-

Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C for 5 min, ramp to 150°C at 4°C/min, then ramp to 230°C at 10°C/min and hold for 5 min.

-

Injector: Splitless mode at 250°C.

-

-

Olfactometry: The GC effluent is split between the MS detector and the sniffing port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.

-

Data Analysis: The data from the MS (compound identification) and the olfactometry panel (odor description and intensity) are combined to create a detailed aromagram, identifying this compound and other odor-active compounds.

Applications in Research and Development

The distinct and desirable aroma of this compound makes it a compound of interest in several areas:

-

Flavor and Fragrance Industry: It is used as a key component in the formulation of tea, fruit, and tobacco flavors, as well as in fine fragrances to impart warmth and complexity.

-

Food Science: Understanding the formation and contribution of this compound in foods like tea can lead to improved processing techniques to enhance aroma.

-

Pheromone Research: this compound has been identified as a component of the queen recognition pheromone in the red fire ant, opening avenues for research in pest management.[5]

Conclusion